

A Comparative Toxicological Profile: Diethyl Cyclohexane-1,2-dicarboxylate vs. Phthalates

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Compound of Interest

Compound Name: *Diethyl cyclohexane-1,2-dicarboxylate*

Cat. No.: *B158417*

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A comprehensive analysis of **Diethyl cyclohexane-1,2-dicarboxylate** (DECH) and prominent phthalates reveals a distinct toxicological landscape, with DECH exhibiting a more favorable safety profile across key endpoints. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their toxicological properties.

While phthalates, a class of plasticizers widely used in consumer products, have been associated with a range of adverse health effects, DECH, a non-phthalate alternative, demonstrates lower toxicity in numerous studies. This comparison focuses on critical toxicological endpoints, including acute, sub-chronic, and chronic toxicity, as well as reproductive, developmental, and genotoxic effects.

Executive Summary of Toxicological Endpoints

The following table summarizes the key toxicological findings for DECH and a selection of commonly used phthalates, providing a clear, at-a-glance comparison of their relative toxicities.

Toxicological Endpoint	Diethyl cyclohexane-1,2-dicarboxylate (DECH)	Phthalates (DEHP, DBP, BBP, DINP, DIDP, DNOP)
Acute Toxicity	Low acute toxicity via oral and dermal routes.[1][2]	Generally low acute toxicity.[3]
Sub-chronic & Chronic Toxicity	No significant adverse effects observed in sub-chronic studies.[4]	Target organs include liver, kidneys, and thyroid.[5][6]
Reproductive Toxicity	No evidence of reproductive toxicity in available animal studies.[1][2]	Several phthalates (e.g., DEHP, DBP, BBP) are known reproductive toxicants, causing effects such as testicular atrophy and reduced fertility.[2][7]
Developmental Toxicity	No indications of developmental toxicity or teratogenicity in animal studies.[1][2]	Some phthalates (e.g., DEHP, DBP) can interfere with male reproductive tract development, leading to the "phthalate syndrome".[5]
Genotoxicity	Not found to be mutagenic in various in vitro and in vivo assays.[1]	Generally considered non-genotoxic, though some studies suggest potential for DNA damage through indirect mechanisms like oxidative stress.[8]
Carcinogenicity	No evidence of carcinogenicity in long-term animal studies.[1][2]	DEHP is classified as a probable human carcinogen by the EPA and possibly carcinogenic to humans by IARC.[9] Other phthalates have shown evidence of liver carcinogenicity in rodents.[8]

Detailed Experimental Protocols

To ensure transparency and reproducibility, this section outlines the methodologies for key toxicological assessments.

Acute Oral Toxicity Testing (As per OECD Guideline 423)

- Test Species: Wistar rats.
- Administration: A single oral dose of the test substance is administered via gavage.
- Dosage: A starting dose of 2000 mg/kg body weight is typically used. If no mortality is observed, a higher dose of 5000 mg/kg is tested.
- Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.
- Endpoint: The LD50 (Lethal Dose, 50%) is calculated, which is the dose estimated to cause mortality in 50% of the test animals. For DECH, the oral LD50 in rats is >5000 mg/kg.[1]

Two-Generation Reproductive Toxicity Study (As per OECD Guideline 416)

- Test Species: Sprague-Dawley rats.
- Administration: The test substance is administered in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance in their diet through to the production of the F2 generation.
- Dosage: Multiple dose levels are used, along with a control group.
- Endpoints: Reproductive performance of both generations is assessed, including fertility, gestation length, litter size, and pup viability. The growth and development of the offspring are also monitored. Studies on DECH have shown no adverse effects on these parameters. [8][10][11][12]

Prenatal Developmental Toxicity Study (As per OECD Guideline 414)

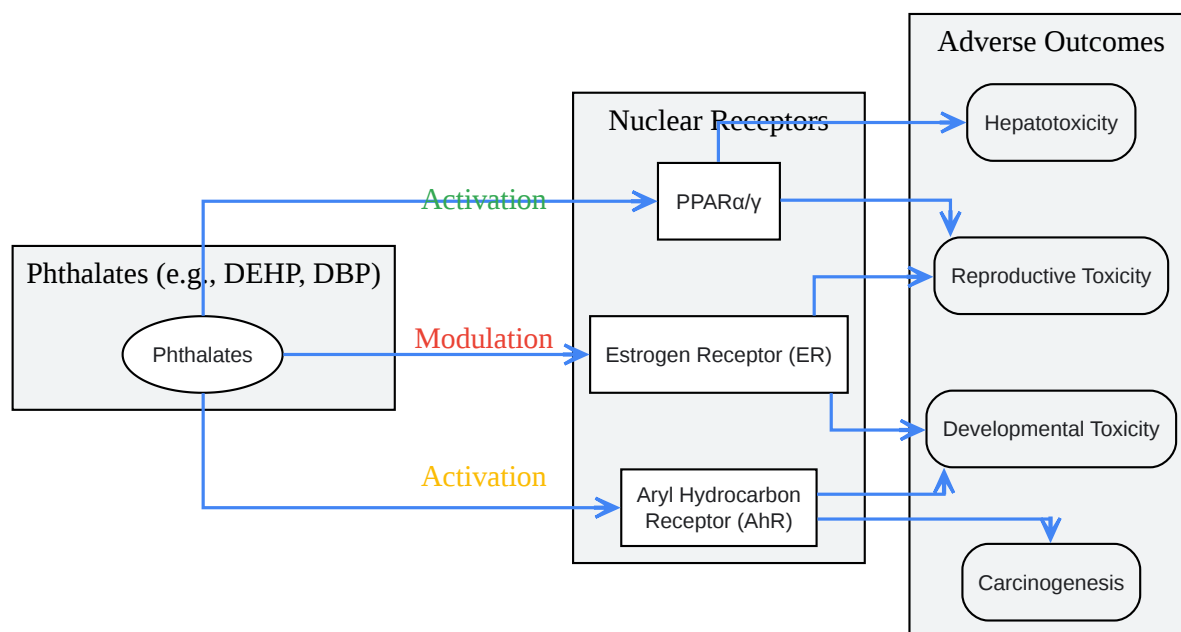
- Test Species: Pregnant rats or rabbits.
- Administration: The test substance is administered orally to the dams during the period of major organogenesis.
- Dosage: A range of doses is used, including a control group.
- Endpoints: The dams are monitored for signs of toxicity. The fetuses are examined for external, visceral, and skeletal malformations. Studies on DECH have not shown any teratogenic effects.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Signaling Pathways and Mechanisms of Toxicity

The differing toxicological profiles of DECH and phthalates can be attributed to their distinct interactions with cellular signaling pathways.

Phthalate-Induced Toxicity Pathways

Phthalates, particularly their monoester metabolites, are known to interact with several nuclear receptors, leading to endocrine disruption and other toxic effects.



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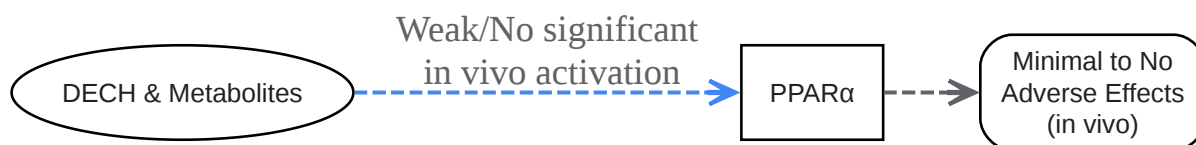
Caption: Phthalate interaction with nuclear receptors leading to toxicity.

Phthalates have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in lipid metabolism and are implicated in liver toxicity.[1][3][7][16][17] They can also modulate the activity of Estrogen Receptors (ERs), leading to endocrine-disrupting effects on the reproductive system.[5][9][18][19][20] Furthermore, some phthalates can activate the Aryl Hydrocarbon Receptor (AhR), a pathway associated with developmental toxicity and carcinogenesis.[2][21][22][23][24]

Diethyl cyclohexane-1,2-dicarboxylate (DECH) and Cellular Pathways

In contrast to phthalates, DECH and its metabolites have shown limited interaction with these key signaling pathways. While some in vitro studies suggest that a minor metabolite of a related compound (DINCH) may act as a PPARα agonist, comprehensive in vivo studies on

DECH have not demonstrated significant endocrine-disrupting or reproductive toxicity.[4] This suggests a different and less harmful mechanism of action compared to phthalates.



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Caption: Limited in vivo interaction of DECH with key toxicity pathways.

Conclusion

Based on the available toxicological data, **Diethyl cyclohexane-1,2-dicarboxylate** (DECH) presents a significantly lower hazard profile compared to many commonly used phthalates. Key differentiators include the absence of reproductive and developmental toxicity, as well as no evidence of mutagenicity or carcinogenicity in studies conducted to date. The mechanisms of toxicity for phthalates are relatively well-understood and involve interactions with critical nuclear receptor signaling pathways. In contrast, DECH appears to have minimal impact on these pathways in vivo, contributing to its more favorable safety profile. This comparative analysis underscores the potential of DECH as a safer alternative to phthalate plasticizers in various applications. Further research into the long-term effects and specific molecular interactions of DECH will continue to refine our understanding of its toxicological profile.

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